molecular formula C11H11FN2OS B12913477 3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 842140-76-5

3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Cat. No.: B12913477
CAS No.: 842140-76-5
M. Wt: 238.28 g/mol
InChI Key: YKASXLHFKXURPW-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a chemical compound that belongs to the class of thioxotetrahydropyrimidinones This compound is characterized by the presence of a fluorobenzyl group attached to the tetrahydropyrimidinone ring, which imparts unique chemical and biological properties

Properties

CAS No.

842140-76-5

Molecular Formula

C11H11FN2OS

Molecular Weight

238.28 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-8(2-4-9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16)

InChI Key

YKASXLHFKXURPW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)N(C1=O)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 4-fluorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient heat transfer and mixing, resulting in higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile; room temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds similar to 3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one. For instance, derivatives of tetrahydropyrimidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

  • Case Study: A study by Mermer et al. (2019) synthesized phenylpiperazine-triazole-fluoroquinolone hybrids that exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL against various pathogens, including E. coli and S. aureus .

2. Antifungal Properties

Compounds in the tetrahydropyrimidine class have also been explored for their antifungal activities. Research indicates that modifications to the tetrahydropyrimidine structure can enhance antifungal potency.

  • Case Study: In a study focused on triazole derivatives, compounds demonstrated high antifungal activity against strains like Candida albicans, with MICs comparable to established antifungal agents .

3. Anticancer Potential

The anticancer properties of this compound have been investigated due to its ability to induce apoptosis in cancer cells.

  • Case Study: Research has shown that certain tetrahydropyrimidine derivatives can inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the thioxotetrahydropyrimidinone ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorophenyl group and a sulfanylidenetetrahydropyrimidin moiety suggests diverse pharmacological properties, particularly in the realm of anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H12FN3S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{S}

Key Properties:

  • Molecular Weight: 249.3 g/mol
  • CAS Number: [1283095-70-4]
  • Solubility: Soluble in organic solvents like DMSO, sparingly soluble in water.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through modulation of key signaling pathways such as p53 and NF-kB .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. A study evaluated its efficacy using a carrageenan-induced paw edema model in rats:

Treatment GroupEdema Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)55

The results indicate that higher doses significantly reduce inflammation, suggesting potential for therapeutic use in inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound inhibits enzymes involved in inflammatory pathways, such as COX-2 and LOX.
  • Gene Expression Modulation: It alters the expression levels of pro-inflammatory cytokines, reducing their production in activated immune cells.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer:

  • Objective: To assess the compound's efficacy in tumor reduction.
  • Method: Mice were treated with varying doses over four weeks.
  • Outcome: Tumor size was significantly reduced in treated groups compared to controls, with histological analysis revealing decreased mitotic activity and increased apoptosis within tumors .

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